molecular formula C21H13NO7 B5358690 1-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one

1-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one

Cat. No.: B5358690
M. Wt: 391.3 g/mol
InChI Key: YZJNSTNSIMRACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one is a complex organic compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a xanthene core with a nitrophenyl and oxoethoxy substituent, makes it a subject of interest for researchers.

Properties

IUPAC Name

1-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]xanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO7/c23-16-9-14(28-11-17(24)12-4-3-5-13(8-12)22(26)27)10-19-20(16)21(25)15-6-1-2-7-18(15)29-19/h1-10,23H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJNSTNSIMRACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 2-hydroxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the xanthene derivative. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the hydroxyl group. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and fluorescent markers due to its unique optical properties.

Mechanism of Action

The mechanism of action of 1-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities. The xanthene core can interact with biological macromolecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

1-Hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one can be compared with other xanthene derivatives, such as:

    Fluorescein: Known for its use as a fluorescent dye, fluorescein has a similar xanthene core but lacks the nitrophenyl and oxoethoxy substituents.

    Rhodamine: Another xanthene derivative used as a dye, rhodamine has different substituents on the xanthene core, leading to distinct optical properties.

    Eosin: Eosin is a brominated derivative of fluorescein, used as a dye in histology and as a biological stain.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties not found in other xanthene derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one
Reactant of Route 2
Reactant of Route 2
1-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.